![molecular formula C18H24N2O3 B442284 1-[(2,3-Dimethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine](/img/structure/B442284.png)
1-[(2,3-Dimethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,3-Dimethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound features a piperazine ring substituted with a 2,3-dimethoxybenzyl group and a 2-furylmethyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-Dimethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethoxybenzyl chloride and 2-furylmethylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 2,3-dimethoxybenzyl chloride is reacted with piperazine in an appropriate solvent like dichloromethane or ethanol under reflux conditions. The resulting intermediate is then reacted with 2-furylmethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2,3-Dimethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperazine derivatives.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known drugs.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-[(2,3-Dimethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors in the central nervous system, such as serotonin or dopamine receptors, leading to modulation of neurotransmitter activity. The exact molecular targets and pathways would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dimethoxybenzyl)piperazine: Lacks the 2-furylmethyl group.
4-(2-Furylmethyl)piperazine: Lacks the 2,3-dimethoxybenzyl group.
1-Benzyl-4-(2-furylmethyl)piperazine: Lacks the methoxy groups on the benzyl ring.
Uniqueness
1-[(2,3-Dimethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine is unique due to the presence of both the 2,3-dimethoxybenzyl and 2-furylmethyl groups, which may impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H24N2O3 |
|---|---|
Molecular Weight |
316.4g/mol |
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine |
InChI |
InChI=1S/C18H24N2O3/c1-21-17-7-3-5-15(18(17)22-2)13-19-8-10-20(11-9-19)14-16-6-4-12-23-16/h3-7,12H,8-11,13-14H2,1-2H3 |
InChI Key |
KDVBJKCKPBKVGH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)CC3=CC=CO3 |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL}METHYL)-6-METHOXYPHENYL METHYL ETHER](/img/structure/B442251.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B442253.png)
![3,3-dimethyl-10-propionyl-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442254.png)
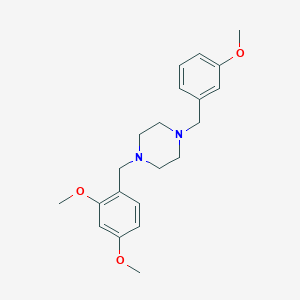
![1-[(4-Bromophenyl)methyl]-4-[(3,5-dimethoxyphenyl)methyl]piperazine](/img/structure/B442258.png)
![10-acetyl-3,3-dimethyl-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442261.png)
![1-(2,5-Dimethoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B442262.png)
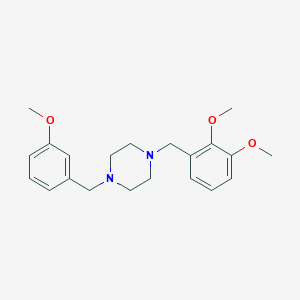
![1-[(2-bromophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B442264.png)
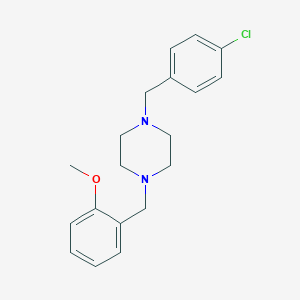
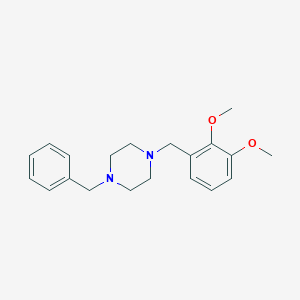
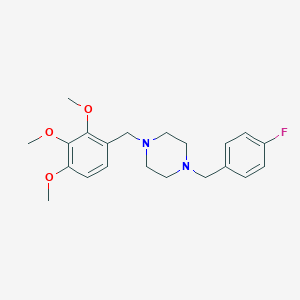
![1-[(3-FLUOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE](/img/structure/B442271.png)
![1-[(2,4-Dimethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine](/img/structure/B442273.png)
